molecular formula C10H16N4 B3217328 (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine CAS No. 1177480-17-9

(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine

Cat. No.: B3217328
CAS No.: 1177480-17-9
M. Wt: 192.26 g/mol
InChI Key: HLPCCWWWGIAENW-UHFFFAOYSA-N
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Description

“(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrimidine, a basic aromatic ring that is found in many important biomolecules .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis . This reaction results in the formation of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The compound can undergo further transformations to obtain a series of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment .

Scientific Research Applications

Plant Growth Stimulation

In the context of agriculture, derivatives of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine have demonstrated potential in promoting plant growth. A study by Pivazyan et al. (2019) synthesized new derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring, in addition to the pyrimidine fragment, and found these compounds exhibited a pronounced plant growth stimulating effect (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Anticonvulsant Activity

The compound also has implications in the medical field, particularly in the development of anticonvulsant agents. Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, which included derivatives of this compound. These compounds were screened for anticonvulsant activity and showed promising results (Pandey & Srivastava, 2011).

Photocytotoxicity in Red Light

Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes, which included derivatives of this compound. These complexes showed unprecedented photocytotoxicity in red light and were effective in generating reactive oxygen species in various cell lines (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Cognitive Disorders Treatment

Verhoest et al. (2012) identified PF-04447943, a PDE9A inhibitor that includes a derivative of this compound, which has shown potential in the treatment of cognitive disorders. It exhibited procognitive activity in various rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model (Verhoest et al., 2012).

Bone Formation

Pelletier et al. (2009) discovered a compound targeting the Wnt beta-catenin cellular messaging system, which included a derivative of this compound. This compound showed a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).

Mechanism of Action

Target of Action

Related compounds have been shown to have a pronounced plant growth stimulating effect , suggesting that its targets may be involved in plant growth and development.

Mode of Action

It’s known that the compound is part of a series of derivatives obtained from the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3h)-one with methyl chloroacetate, followed by hydrazinolysis . This suggests that the compound might interact with its targets through the pyrimidine fragment, which is common in many bioactive molecules.

Biochemical Pathways

Given its plant growth stimulating effect , it’s plausible that the compound may influence pathways related to plant growth and development.

Result of Action

The result of the action of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine is a pronounced plant growth stimulating effect . This suggests that the compound may have potential applications in agriculture, particularly in promoting plant growth.

Properties

IUPAC Name

(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-6-9(7-11)13-10(12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPCCWWWGIAENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177480-17-9
Record name [6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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